molecular formula C18H18BrCl2N3O B10973663 N-(4-bromo-2-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

N-(4-bromo-2-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B10973663
M. Wt: 443.2 g/mol
InChI Key: ZKOMXXGBGQJCPN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide, often referred to as “Compound X” for brevity, is a synthetic organic compound. Its chemical formula is C₁₈H₁₈BrCl₂N₃O, and it exhibits interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Acylation of 4-Bromo-2-chloroaniline: The synthesis typically begins with the acylation of 4-bromo-2-chloroaniline using acetic anhydride or acetyl chloride. This reaction introduces the acetamide group.

    Piperazine Ring Formation: The resulting intermediate undergoes cyclization with piperazine, forming the piperazinyl moiety.

    Chlorination and Bromination: The chlorination and bromination steps introduce the halogen substituents at specific positions on the phenyl rings.

Industrial Production:: Compound X is produced on an industrial scale using optimized synthetic routes. Solvent choice, reaction conditions, and purification methods are carefully controlled to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X can undergo oxidation reactions, converting the piperazine nitrogen to its corresponding oxide.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups (e.g., amino, alkyl, or aryl groups).

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of Lewis acids or bases.

Major Products::
  • Oxidation: N-oxide derivative.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: It serves as a scaffold for designing novel drugs targeting specific receptors.

    Neuropharmacology: Its piperazine moiety suggests potential CNS activity.

    Antipsychotic Research: Some derivatives exhibit antipsychotic properties.

Comparison with Similar Compounds

Compound X shares structural features with other piperazine-based compounds, but its unique halogen substitution pattern sets it apart. Similar compounds include:

    Compound Y: A related piperazine derivative with different halogen substituents.

    Compound Z: Another analog with distinct pharmacological properties.

Properties

Molecular Formula

C18H18BrCl2N3O

Molecular Weight

443.2 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C18H18BrCl2N3O/c19-13-1-6-17(16(21)11-13)22-18(25)12-23-7-9-24(10-8-23)15-4-2-14(20)3-5-15/h1-6,11H,7-10,12H2,(H,22,25)

InChI Key

ZKOMXXGBGQJCPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Br)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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